2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile
Description
2-[(Dimethylamino)(methylsulfanyl)methylidene]propanedinitrile is a nitrile-based organic compound featuring a propanedinitrile backbone substituted with dimethylamino (N(CH₃)₂) and methylsulfanyl (SCH₃) groups at the methylidene position. The dimethylamino group is electron-donating, while the methylsulfanyl group introduces moderate electron-withdrawing effects, creating a polarized electronic structure. This compound’s reactivity is influenced by these substituents, making it a candidate for cyclocondensation reactions and heterocyclic synthesis .
Crystallographic data for the closely related 2-[(dimethylamino)methylidene]propanedinitrile (lacking the methylsulfanyl group) reveals a dihedral angle of 7.95(18)° between the dimethylamino and propanedinitrile moieties, with weak C–H⋯N hydrogen bonds forming a 3D network . These structural features highlight the role of substituents in molecular packing and intermolecular interactions.
Properties
IUPAC Name |
2-[dimethylamino(methylsulfanyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-10(2)7(11-3)6(4-8)5-9/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNDVJTFGWNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of dimethylamine, carbon disulfide, and malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dimethylamine+Carbon disulfide+Malononitrile→2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile
Industrial Production Methods
In an industrial setting, the production of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile exerts its effects involves interactions with various molecular targets. The dimethylamino and methylsulfanyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can influence the compound’s reactivity and its role in chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, emphasizing substituent effects on reactivity, physical properties, and applications.
Table 1: Comparative Analysis of Structural Analogs
Key Comparative Insights
Substituent Effects on Reactivity: The dimethylamino group enhances nucleophilicity, favoring cyclocondensation with 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) to form annulated pyrimidines . Methylsulfanyl groups stabilize intermediates via sulfur’s lone-pair interactions, as seen in the synthesis of compound 13 ().
Crystallographic and Physical Properties: The absence of methylsulfanyl in the dimethylamino-only analog () reduces steric hindrance, enabling tighter crystal packing via hydrogen bonds.
Applications in Material Science: Ethyl 4-(dimethylamino) benzoate () demonstrates superior reactivity in resin formulations compared to other amines, suggesting dimethylamino-substituted nitriles may enhance polymer crosslinking. 2-[bis(methylsulfanyl)methylidene]propanedinitrile () is pivotal in heterocyclic chemistry, forming fused pyrimidine systems with applications in medicinal chemistry.
Biological Activity
2-[(Dimethylamino)(methylsulfanyl)methylidene]propanedinitrile, also known as a derivative of propanedinitrile, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's IUPAC name is 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile, and it features a structure that includes a dimethylamino group, a methylsulfanyl group, and two nitrile functionalities. Its molecular formula is , with a molecular weight of approximately 142.22 g/mol.
Synthesis
The synthesis of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile generally involves the reaction of dimethylamine with a suitable precursor containing the methylsulfanyl group and propanedinitrile moiety. Various synthetic routes can be employed to optimize yield and purity, including condensation reactions under controlled conditions.
Antimicrobial Properties
Research has indicated that compounds related to 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Specific derivatives showed MIC values ranging from 20 to 70 µM, indicating moderate to strong antibacterial effects .
Anticancer Activity
Studies have also highlighted the compound's potential in oncology:
- In vitro assays demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest .
The biological activity of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile is believed to stem from its ability to interact with specific molecular targets within microbial cells and cancerous tissues. The dimethylamino group may enhance cell membrane permeability, while the nitrile groups could participate in interactions with nucleophiles in biological systems.
Study on Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated various derivatives of propanedinitrile for their antimicrobial properties. The results indicated that compounds similar to 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile displayed considerable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Anticancer Research
A notable case study involved testing the compound against human cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Data Tables
| Activity | MIC (µM) | Tested Strains |
|---|---|---|
| Antimicrobial | 20 - 70 | E. coli, S. aureus |
| Anticancer (in vitro) | N/A | Various human cancer cell lines |
Q & A
Q. Experimental Design :
- Spectroscopy : Time-resolved fluorescence for excited-state dynamics.
- Z-Scan Technique : Measure nonlinear refractive index (n₂) using pulsed lasers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
